REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([C:8]([O:10]CC)=[O:9])=[C:6]([O:13][CH3:14])[CH:5]=[CH:4][CH:3]=1.O.[OH-].[Na+]>C(O)C>[CH3:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([O:13][CH3:14])[CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
642 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=C1C(=O)OCC)OC
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
Subsequently, ethanol is distilled off
|
Type
|
ADDITION
|
Details
|
the reaction mixture is diluted with water
|
Type
|
FILTRATION
|
Details
|
The solid material is collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
yielding off-white crystals, 460.0 g (83.9%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |